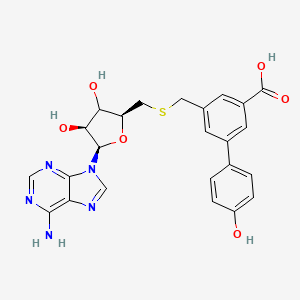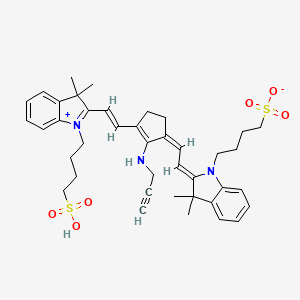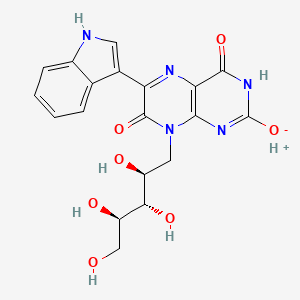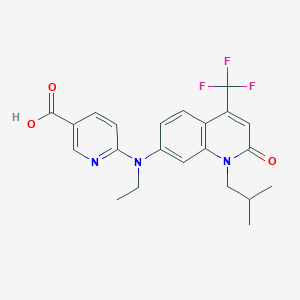
NEt-iFQ
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NEt-iFQ involves multiple steps, starting with the preparation of the quinazoline core. The reaction typically involves the condensation of 4-(trifluoromethyl)aniline with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions, including cyclization and amination, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
NEt-iFQ undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the quinazoline core, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled temperature and pressure.
Major Products Formed
Applications De Recherche Scientifique
NEt-iFQ has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study the polarity of ligand-binding pockets in retinoid X receptors.
Biology: Employed in cellular imaging to visualize receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic applications in diseases involving retinoid X receptors.
Industry: Utilized in the development of fluorescent dyes and sensors for various industrial applications.
Mécanisme D'action
NEt-iFQ exerts its effects by selectively binding to the retinoid X receptor ligand-binding pocket. This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. The compound’s solvatochromic properties allow it to fluoresce upon binding, providing a visual indicator of receptor activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bexarotene: Another retinoid X receptor agonist used in the treatment of cutaneous T-cell lymphoma.
Alitretinoin: A retinoid X receptor agonist used for the treatment of chronic hand eczema.
Tazarotene: A retinoid X receptor agonist used in the treatment of psoriasis and acne.
Uniqueness of NEt-iFQ
This compound stands out due to its potent solvatochromic properties, which allow it to fluoresce upon binding to the retinoid X receptor. This unique feature makes it an invaluable tool for studying receptor-ligand interactions and visualizing cellular processes in real-time .
Propriétés
Formule moléculaire |
C22H22F3N3O3 |
|---|---|
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
6-[ethyl-[1-(2-methylpropyl)-2-oxo-4-(trifluoromethyl)quinolin-7-yl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H22F3N3O3/c1-4-27(19-8-5-14(11-26-19)21(30)31)15-6-7-16-17(22(23,24)25)10-20(29)28(12-13(2)3)18(16)9-15/h5-11,13H,4,12H2,1-3H3,(H,30,31) |
Clé InChI |
UAQFYZKWYQRQSW-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC2=C(C=C1)C(=CC(=O)N2CC(C)C)C(F)(F)F)C3=NC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


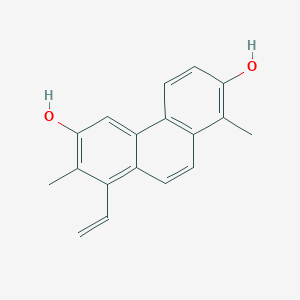
![2-bromo-N-[1-[7-[(2-oxochromen-6-yl)amino]-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]piperidin-3-yl]acetamide](/img/structure/B12382032.png)
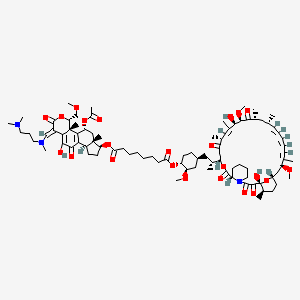
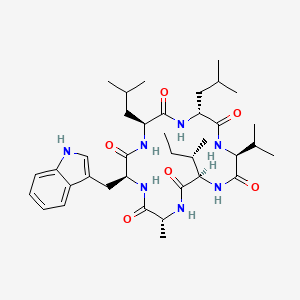
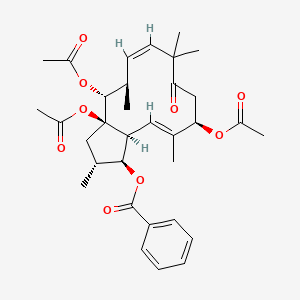

![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12382066.png)
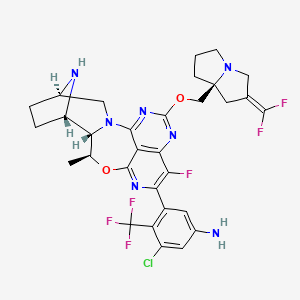
![Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol](/img/structure/B12382076.png)
